

initial investigations into the toxicity and biocompatibility of 14:0 PE-DTPA (Gd)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 14:0 PE-DTPA (Gd)

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An In-Depth Technical Guide on the Initial Investigations into the Toxicity and Biocompatibility of 14:0 PE-DTPA(Gd)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-diethylenetriaminepentaacetic acid (gadolinium salt), commonly abbreviated as 14:0 PE-DTPA(Gd), is a gadolinium-chelated lipid. It is a critical component in the development of advanced nanoparticle-based contrast agents for magnetic resonance imaging (MRI). Its amphipathic nature allows for stable incorporation into the lipid bilayer of liposomes and the shell of lipid nanoparticles, positioning the paramagnetic gadolinium ion on the nanoparticle surface. This guide provides a summary of the initial investigations into the toxicity and biocompatibility of formulations containing 14:0 PE-DTPA(Gd). It is important to note that the majority of the available data pertains to the complete nanoparticle formulations rather than 14:0 PE-DTPA(Gd) as an isolated compound.

Quantitative Toxicity and Biocompatibility Data

The following tables summarize the key quantitative findings from preclinical toxicity and biocompatibility studies of various nanoparticle formulations incorporating gadolinium-DTPA, which in some cases includes the specific 14:0 PE-DTPA(Gd) lipid.

Table 1: In Vivo Acute Toxicity Data

Formulation	Animal Model	Administration Route	LD50	Reference
Liposomal Gd-DTPA	Mice	Intravenous	5.7 mmol/kg	[1]
Nonliposomal Gd-DTPA	Mice	Intravenous	5.7 mmol/kg	[1]

Table 2: Summary of Subacute In Vivo Toxicity Findings

Formulation	Animal Model	Dosing Regimen	Key Findings	Reference
Liposomal Gd-DTPA	Mice	0.3 mmol/kg/day for 30 days (IV)	Splenomegaly, cardiomegaly, lymphocytopenia, hypergammaglobulinemia (most effects were reversible)	[1]
Nonliposomal Gd-DTPA	Mice	0.3 mmol/kg/day for 30 days (IV)	Mild cardiomegaly, altered liver enzymes	[1]
Blank Liposomes (without Gd-DTPA)	Mice	Equivalent lipid dose to liposomal Gd-DTPA group for 30 days (IV)	Relatively mild splenomegaly	[1]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the interpretation and replication of toxicity and biocompatibility studies.

In Vitro Cytotoxicity Assay (Adapted from studies on Gd-loaded nanoparticles)

- Cell Line: P388D1 (murine macrophage) cells are a relevant choice for assessing the potential toxicity of nanoparticles that may be cleared by the reticuloendothelial system.
- Methodology: C12-Resazurin viability assay.
- Protocol:
 - P388D1 cells are maintained in RPMI-1640 medium supplemented with 1% L-glutamine and 10% fetal bovine serum.
 - Cells are seeded in 96-well plates at a density of 1×10^5 cells/mL and allowed to adhere for 24 hours.
 - The nanoparticle formulation containing 14:0 PE-DTPA(Gd) is added to the wells at varying concentrations. A control group with untreated cells and a positive control (e.g., a known cytotoxic agent) are included.
 - The cells are incubated with the nanoparticles for a specified period (e.g., 24, 48, or 72 hours).
 - Following incubation, the C12-Resazurin reagent is added to each well.
 - The plates are incubated for an additional 4 hours to allow for the conversion of resazurin to the fluorescent resorufin by viable cells.
 - Fluorescence is measured using a microplate reader (excitation ~560 nm, emission ~590 nm).
 - Cell viability is calculated as a percentage relative to the untreated control cells.

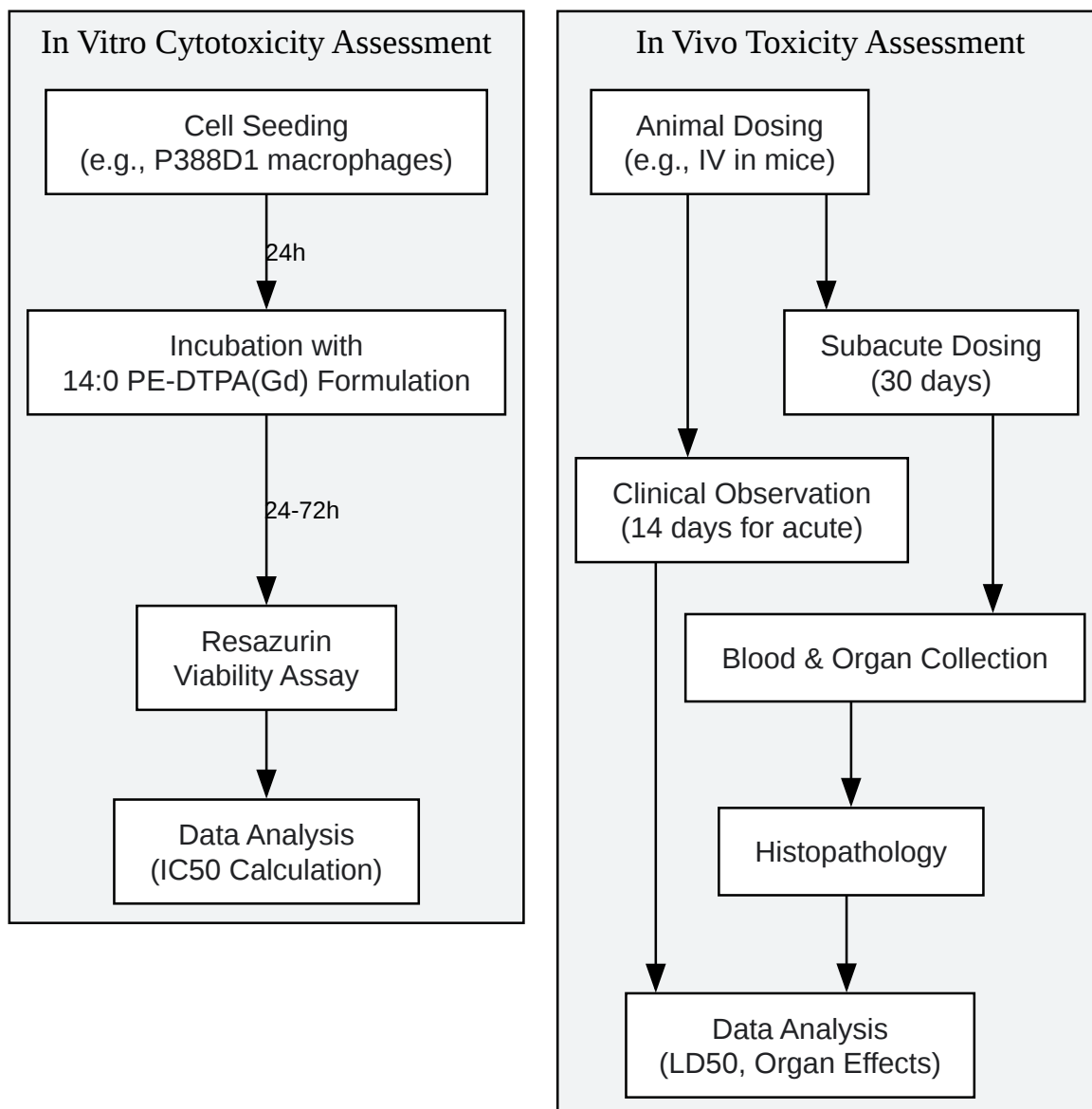
In Vivo Acute and Subacute Toxicity Studies (Adapted from liposomal Gd-DTPA studies)

- Animal Model: BALB/c mice are a commonly used strain for toxicity studies.

- Acute Toxicity Protocol:
 - Mice are divided into groups and administered a single intravenous (IV) injection of the 14:0 PE-DTPA(Gd)-containing formulation at escalating doses.
 - A control group receives a saline injection.
 - The animals are observed for mortality and clinical signs of toxicity over a 14-day period.
 - The LD50 (the dose at which 50% of the animals die) is calculated.
- Subacute Toxicity Protocol:
 - Mice are administered daily IV injections of the formulation at a therapeutically relevant dose (e.g., 0.3 mmol/kg Gd-DTPA) for 30 consecutive days.
 - Control groups include animals receiving saline, non-liposomal Gd-DTPA, and blank liposomes (without the gadolinium lipid).
 - Throughout the study, animals are monitored for changes in body weight, food and water consumption, and overall health.
 - At the end of the 30-day period, blood samples are collected for hematological and serum chemistry analysis.
 - Animals are euthanized, and major organs are harvested for histopathological examination.
 - A "delayed testing" group may be included, where animals are monitored for an extended period (e.g., 3 months) after the final dose to assess the reversibility of any observed effects.

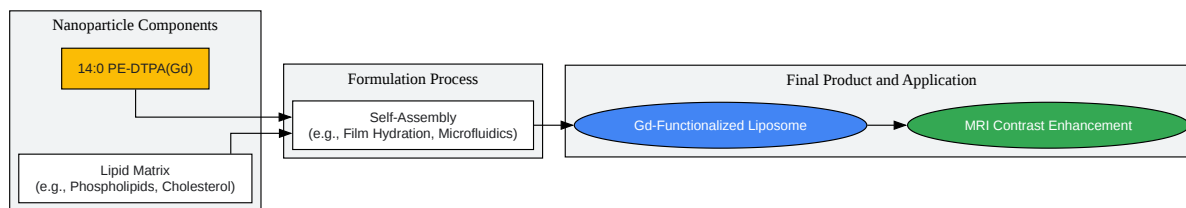
Visualizations

Diagrams of Experimental Workflows and Logical Relationships



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Caption: Workflow for toxicity assessment of 14:0 PE-DTPA(Gd) formulations.



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Caption: Incorporation of 14:0 PE-DTPA(Gd) into a liposomal MRI contrast agent.

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References

- 1. Detailed toxicity studies of liposomal gadolinium-DTPA - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [initial investigations into the toxicity and biocompatibility of 14:0 PE-DTPA (Gd)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15548932#initial-investigations-into-the-toxicity-and-biocompatibility-of-14-0-pe-dtpa-gd]

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